2-Bromo-N,N-dibutylacetamide

Description

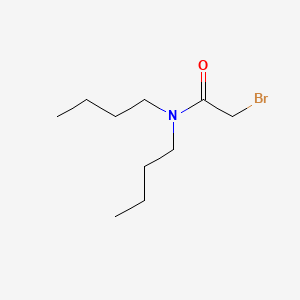

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-N,N-dibutylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20BrNO/c1-3-5-7-12(8-6-4-2)10(13)9-11/h3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQISDSAIAARTPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30193156 | |

| Record name | 2-Bromo-N,N-dibutylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30193156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40124-27-4 | |

| Record name | 2-Bromo-N,N-dibutylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40124-27-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-N,N-dibutylacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040124274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-N,N-dibutylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30193156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-N,N-dibutylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.798 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-N,N-dibutylacetamide: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-N,N-dibutylacetamide (CAS No. 40124-27-4), a versatile bifunctional molecule essential in synthetic organic chemistry. The document delves into a detailed, field-proven protocol for its synthesis via N-acylation, elucidating the rationale behind each procedural step. A thorough compilation of its physicochemical properties is presented for easy reference. Furthermore, this guide explores the compound's applications as a crucial building block and alkylating agent, particularly in the realm of medicinal chemistry and drug development. Safety protocols and handling procedures are also detailed to ensure its responsible use in a laboratory setting. This document is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a practical and in-depth understanding of this important reagent.

Introduction and Significance

This compound is an organic compound featuring a bromoacetamide core functionalized with two N-butyl groups.[1] Its structure, containing both a reactive bromine atom and a stable tertiary amide, makes it a valuable intermediate and alkylating agent. The bromoacetyl moiety serves as a potent electrophile, readily reacting with a wide range of nucleophiles to form new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds.[1] This reactivity profile has established this compound as a key starting material in the synthesis of more complex molecular architectures, including various pharmacologically active molecules.[1] Its application extends to the development of novel compounds, such as non-peptide receptor antagonists, highlighting its significance in drug discovery pipelines.[1]

Synthesis of this compound: A Validated Protocol

The most direct and widely employed method for synthesizing this compound is the N-acylation of dibutylamine with a bromoacetylating agent, typically bromoacetyl bromide. This reaction is robust, high-yielding, and can be performed using standard laboratory equipment.

Causality Behind Experimental Choices

-

Reagents : Dibutylamine serves as the nucleophile, attacking the electrophilic carbonyl carbon of bromoacetyl bromide. Bromoacetyl bromide is a highly reactive acylating agent, ensuring a rapid and efficient reaction.

-

Solvent : An anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is crucial. This prevents the hydrolysis of the highly reactive bromoacetyl bromide, which would otherwise form bromoacetic acid and reduce the yield.

-

Base : A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is added to the reaction mixture. Its primary role is to act as a scavenger for the hydrobromic acid (HBr) generated during the acylation. Neutralizing the acid prevents the protonation of the dibutylamine starting material, which would render it non-nucleophilic and halt the reaction.

-

Temperature Control : The initial addition of bromoacetyl bromide is performed at a reduced temperature (0-5 °C). This is a critical control point to manage the highly exothermic nature of the acylation reaction, preventing side reactions and ensuring safety.

-

Work-up : The aqueous work-up sequence is designed to systematically remove impurities. A wash with dilute acid (e.g., 1M HCl) removes the excess base and any remaining dibutylamine. A subsequent wash with a saturated sodium bicarbonate solution neutralizes any residual acid. Finally, a brine wash aids in the removal of water from the organic layer.

-

Purification : While the crude product is often of high purity, purification via column chromatography or recrystallization can be employed to achieve analytical-grade material.

Detailed Experimental Protocol

Materials:

-

Dibutylamine

-

Bromoacetyl bromide

-

Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup : In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve dibutylamine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane.

-

Cooling : Cool the stirred solution to 0 °C using an ice bath.

-

Addition of Acylating Agent : Slowly add a solution of bromoacetyl bromide (1.1 eq.) in anhydrous dichloromethane to the cooled amine solution via a dropping funnel over 30-45 minutes. Maintain the internal temperature below 5 °C throughout the addition.

-

Reaction : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction's progress by Thin-Layer Chromatography (TLC).

-

Quenching & Work-up : Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

-

Extraction : Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine.

-

Drying and Concentration : Dry the isolated organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification (Optional) : If necessary, purify the crude product by flash column chromatography on silica gel or by recrystallization.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 40124-27-4 | [2][3][4][5][6] |

| Molecular Formula | C₁₀H₂₀BrNO | [1][2][3][5][6] |

| Molecular Weight | 250.18 g/mol | [1][2][5][6] |

| Density | 1.184 g/cm³ | [1][3] |

| Boiling Point | 291.8 °C at 760 mmHg | [1][3] |

| Flash Point | 130.3 °C | [3] |

| SMILES | CCCCN(CCCC)C(=O)CBr | [2] |

| InChIKey | UQISDSAIAARTPX-UHFFFAOYSA-N | [2] |

| Purity | Typically >97-98% | [4][5][6] |

Analytical Characterization

The identity and purity of synthesized this compound are typically confirmed using a suite of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the molecular structure by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.

-

High-Performance Liquid Chromatography (HPLC) : This technique is effective for assessing the purity of the compound. A reverse-phase (RP) HPLC method using a mobile phase of acetonitrile and water with an acid modifier (like phosphoric or formic acid) is suitable for analysis.[7] This method is also scalable for preparative separation to isolate impurities and is applicable to pharmacokinetic studies.[7]

-

Mass Spectrometry (MS) : Provides information on the molecular weight and fragmentation pattern, confirming the compound's identity.

Applications in Research and Drug Development

This compound is a valuable reagent with several key applications:

-

Versatile Alkylating Agent : Its primary utility lies in its role as an alkylating agent.[1] The electrophilic bromoacetyl group readily undergoes substitution reactions with various nucleophiles, making it a fundamental tool for constructing larger molecules.[1]

-

Medicinal Chemistry Scaffold : It is a key building block in medicinal chemistry for the synthesis of novel, pharmacologically active compounds.[1] It has been specifically noted for its use in creating potent, non-peptide antagonists for certain biological receptors.[1]

-

Intermediate in Organic Synthesis : Beyond drug development, it serves as an intermediate in multi-step organic syntheses, enabling the introduction of the N,N-dibutylacetamido moiety into a target structure.

Safety, Handling, and Storage

This compound is a hazardous substance and must be handled with appropriate safety precautions.

GHS Hazard Classification

-

Pictograms : Danger

-

Hazard Statements :

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls : Handle only in a well-ventilated area, preferably within a chemical fume hood.[9] Ensure that eyewash stations and safety showers are readily accessible.[9]

-

Personal Protective Equipment :

-

Eye/Face Protection : Wear chemical safety goggles and/or a face shield.[8][10]

-

Skin Protection : Wear chemical-resistant gloves (e.g., nitrile) and a lab coat or protective suit.[8][9]

-

Respiratory Protection : If ventilation is inadequate or if dust/vapors are generated, use a NIOSH-approved respirator.[10]

-

-

Hygiene : Wash hands thoroughly after handling.[8][9] Do not eat, drink, or smoke in the work area.[8][9]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[8][10][11]

-

Keep away from incompatible materials such as strong oxidizing agents and bases.

Disposal

-

Dispose of contents and container to an approved waste disposal facility in accordance with local, state, and federal regulations.[8][9]

References

- 1. This compound|CAS 40124-27-4 [benchchem.com]

- 2. This compound | C10H20BrNO | CID 3016161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound ISO 9001:2015 REACH producer | China | Manufacturer | Shaanxi Dideu New Materials Co. Ltd [chemicalbook.com]

- 4. This compound | 40124-27-4 [chemicalbook.com]

- 5. Synthonix, Inc > 40124-27-4 | this compound [synthonix.com]

- 6. This compound [aromalake.com]

- 7. This compound | SIELC Technologies [sielc.com]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

- 10. echemi.com [echemi.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to 2-Bromo-N,N-dibutylacetamide: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on 2-Bromo-N,N-dibutylacetamide. This document moves beyond a simple recitation of facts, offering instead a curated synthesis of technical data, field-proven insights, and practical methodologies. The core philosophy underpinning this guide is one of self-validating systems and experimental causality. Every protocol is presented not merely as a set of instructions, but as a logical construct designed for reproducibility and robust outcomes. The information herein is meticulously referenced to authoritative sources, ensuring a foundation of scientific integrity. This guide is intended to empower researchers, from bench chemists to drug development professionals, with the knowledge to confidently handle, synthesize, and utilize this versatile chemical building block.

Chemical Identity and Properties

CAS Number: 40124-27-4[1][2][3][4]

Synonyms:

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C10H20BrNO | [1][2][3][4] |

| Molecular Weight | 250.18 g/mol | [2][4][5] |

| Appearance | Not explicitly stated, likely a liquid or low-melting solid | General knowledge |

| Boiling Point | ~291.8°C at 760 mmHg | [6] |

| Density | ~1.184 g/cm³ | [6] |

| IUPAC Name | This compound | [2][6] |

| SMILES | CCCCN(CCCC)C(=O)CBr | [1][2] |

| InChI | InChI=1S/C10H20BrNO/c1-3-5-7-12(8-6-4-2)10(13)9-11/h3-9H2,1-2H3 | [2][6] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the acylation of dibutylamine with a bromoacetyl halide, typically bromoacetyl bromide. This is a standard nucleophilic acyl substitution reaction.

Reaction Principle

The lone pair of electrons on the nitrogen atom of dibutylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of bromoacetyl bromide. The subsequent loss of a bromide ion and a proton (neutralized by a base) yields the final product.

Caption: General reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the synthesis of analogous N,N-disubstituted 2-bromoacetamides.

Materials:

-

Dibutylamine

-

Bromoacetyl bromide

-

Triethylamine (or another suitable non-nucleophilic base)

-

Anhydrous diethyl ether (or other suitable aprotic solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve dibutylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Bromoacetyl Bromide: Add a solution of bromoacetyl bromide (1.05 equivalents) in anhydrous diethyl ether dropwise to the stirred reaction mixture over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup:

-

Quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

-

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for the analysis of this compound.[3][7]

Typical HPLC Conditions:

| Parameter | Condition |

| Column | C18 stationary phase |

| Mobile Phase | Acetonitrile and water, with an acidic modifier (e.g., phosphoric acid or formic acid for MS compatibility) |

| Detection | UV at an appropriate wavelength |

This method can be adapted for purity assessment, quantification, and monitoring reaction progress.[3][7]

Spectroscopic Data (Expected)

-

¹H NMR: The spectrum would be expected to show characteristic signals for the butyl groups (triplets for the terminal methyl groups, and multiplets for the methylene groups) and a singlet for the bromomethyl (Br-CH₂-) protons.

-

¹³C NMR: The spectrum would display signals for the carbonyl carbon, the bromomethyl carbon, and the four distinct carbons of the butyl chains.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak and characteristic fragmentation patterns, including the isotopic pattern for bromine.

Reactivity and Applications in Drug Development

This compound is a valuable bifunctional molecule. The bromoacetyl group serves as a potent electrophile, making it an excellent alkylating agent, while the amide functionality can influence solubility and participate in hydrogen bonding.

Alkylation Reactions

The primary utility of this compound in organic synthesis is as an alkylating agent. The carbon atom attached to the bromine is highly susceptible to nucleophilic attack by a variety of nucleophiles, including amines, thiols, and carbanions. This reactivity allows for the introduction of the N,N-dibutylacetamido moiety into a target molecule.

Caption: General scheme of an alkylation reaction using this compound.

Synthesis of Heterocyclic Compounds

Alpha-halo amides are versatile precursors for the synthesis of a wide range of heterocyclic compounds. The electrophilic center and the adjacent carbonyl group can participate in cyclization reactions with appropriate binucleophilic partners. For instance, reaction with thioamides or ureas can lead to the formation of thiazoles or imidazoles, respectively.

Role in Drug Discovery

While specific examples of marketed drugs containing the this compound moiety are not prominent, its utility lies in its role as a versatile intermediate in the synthesis of more complex molecules with potential biological activity. The N,N-dibutyl groups can enhance lipophilicity, which is a crucial parameter for drug absorption and distribution. The bromoacetyl group allows for covalent modification of biological targets, a strategy employed in the design of certain enzyme inhibitors and affinity labels.

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate safety precautions.

GHS Hazard Statements:

-

H301: Toxic if swallowed.[2]

-

H314: Causes severe skin burns and eye damage.[2]

-

H335: May cause respiratory irritation.[2]

Precautionary Measures:

-

Engineering Controls: Work in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety goggles or a face shield.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

-

Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.

Always consult the Safety Data Sheet (SDS) for this compound before use. [8][9]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its straightforward synthesis, coupled with the reactive bromoacetyl moiety, makes it a powerful tool for the construction of complex molecular architectures. A thorough understanding of its properties, reactivity, and safe handling procedures, as outlined in this guide, is paramount for its effective and responsible utilization in the laboratory.

References

- 1. Synthonix, Inc > 40124-27-4 | this compound [synthonix.com]

- 2. This compound | C10H20BrNO | CID 3016161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | SIELC Technologies [sielc.com]

- 4. This compound [aromalake.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. This compound|CAS 40124-27-4 [benchchem.com]

- 7. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 8. echemi.com [echemi.com]

- 9. chemical-label.com [chemical-label.com]

An In-depth Technical Guide to 2-Bromo-N,N-dibutylacetamide: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-N,N-dibutylacetamide is a halogenated amide that serves as a versatile reagent and building block in organic synthesis. Its utility is primarily derived from the presence of a reactive carbon-bromine bond alpha to a carbonyl group, making it an effective alkylating agent for a variety of nucleophiles. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic protocols, and a discussion of its current and potential applications in research and drug development. The content herein is designed to equip researchers with the essential knowledge to safely handle, utilize, and explore the full synthetic potential of this compound.

Chemical Identity and Physical Properties

This compound, identified by the CAS Number 40124-27-4, is a disubstituted amide with a bromine atom at the alpha-carbon position.[1][2] This structural feature is key to its reactivity.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₂₀BrNO | [1][2][3] |

| Molecular Weight | 250.18 g/mol | [1][3][4][5] |

| IUPAC Name | This compound | [1][3] |

| CAS Number | 40124-27-4 | [1][2][3][4] |

| Boiling Point | 291.8 °C at 760 mmHg (Predicted) | [2] |

| Density | 1.184 g/cm³ (Predicted) | [2] |

| LogP | 3.00 (Predicted) | [6] |

| Flash Point | 130.3 °C (Predicted) | [2] |

| Refractive Index | 1.478 (Predicted) | [2] |

Note: Many of the physical properties listed are predicted values from computational models due to a lack of extensive experimental data in the literature. Researchers should verify these properties where critical.

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by the electrophilic nature of the α-carbon, which is activated by both the adjacent carbonyl group and the bromine atom. This makes it a potent alkylating agent in nucleophilic substitution reactions, primarily following an Sₙ2 mechanism.[1]

Key Reactive Features:

-

Alkylation of Nucleophiles: It readily reacts with a wide range of nucleophiles, including amines, thiols, and carbanions, to introduce the N,N-dibutylacetamido moiety.[1] The steric hindrance from the two butyl groups on the nitrogen may influence the reaction rate, particularly with bulky nucleophiles.

-

Susceptibility to Nucleophilic Attack: The electron-withdrawing effect of the bromine atom increases the electrophilicity of the carbonyl carbon, potentially making the amide more susceptible to nucleophilic attack compared to its non-halogenated counterpart.

-

Formation of γ-Lactams: In the presence of a suitable catalyst and an alkene, α-bromoamides can participate in atom-transfer radical addition (ATRA) reactions to form γ-lactams, which are important structural motifs in many biologically active molecules.

Synthesis of this compound

A common and effective method for the synthesis of α-bromoacetamides is the acylation of a corresponding amine with bromoacetyl bromide or bromoacetyl chloride. The following protocol is a generalized procedure based on established methods for the synthesis of similar N,N-disubstituted-2-bromoacetamides.

Reaction Scheme:

Experimental Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve dibutylamine (1.0 equivalent) in anhydrous dichloromethane (DCM) or another suitable aprotic solvent. Cool the solution to 0 °C in an ice bath.

-

Addition of Acylating Agent: Slowly add a solution of bromoacetyl bromide (1.1 equivalents) in anhydrous DCM to the stirred solution of dibutylamine via the dropping funnel over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Safety Note: Bromoacetyl bromide is highly corrosive and lachrymatory. This synthesis should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Spectroscopic Characterization (Predicted)

Due to the limited availability of published experimental spectra for this compound, the following are predicted spectroscopic characteristics based on its structure and data from analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance):

-

δ ~3.8-4.0 ppm (s, 2H): A singlet corresponding to the two protons of the bromomethyl group (-CH₂Br).

-

δ ~3.2-3.4 ppm (m, 4H): Multiplets corresponding to the four protons on the carbons adjacent to the nitrogen atom of the butyl groups (-N-CH₂-).

-

δ ~1.4-1.6 ppm (m, 4H): Multiplets for the four protons on the second carbon of the butyl chains (-CH₂-).

-

δ ~1.2-1.4 ppm (m, 4H): Multiplets for the four protons on the third carbon of the butyl chains (-CH₂-).

-

δ ~0.9 ppm (t, 6H): A triplet for the six protons of the terminal methyl groups of the butyl chains (-CH₃).

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

δ ~165-170 ppm: Carbonyl carbon (C=O).

-

δ ~45-50 ppm: Carbons adjacent to the nitrogen (-N-CH₂-).

-

δ ~25-30 ppm: Bromomethyl carbon (-CH₂Br).

-

δ ~28-32 ppm: Second carbons of the butyl chains.

-

δ ~19-21 ppm: Third carbons of the butyl chains.

-

δ ~13-15 ppm: Terminal methyl carbons (-CH₃).

IR (Infrared) Spectroscopy:

-

~1650 cm⁻¹ (strong): C=O stretching vibration of the tertiary amide.

-

~2850-2960 cm⁻¹ (strong): C-H stretching vibrations of the alkyl chains.

-

~1465 cm⁻¹ (medium): C-H bending vibrations.

-

~600-700 cm⁻¹ (medium): C-Br stretching vibration.

Mass Spectrometry (MS):

-

The mass spectrum would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes).

-

Common fragmentation patterns would likely involve the loss of a bromine radical, and cleavage of the butyl chains.

Applications in Research and Drug Development

This compound is a valuable tool for medicinal chemists and researchers in organic synthesis.

-

Lead Optimization: In drug discovery, the introduction of the N,N-dibutylacetamido group can be used to modify the physicochemical properties of a lead compound, such as its lipophilicity, solubility, and metabolic stability.

-

Synthesis of Heterocycles: It can serve as a precursor for the synthesis of various nitrogen-containing heterocyclic compounds, which are prevalent scaffolds in many pharmaceuticals.

-

Covalent Inhibitors: The reactive bromoacetyl moiety can be used to design covalent inhibitors that form a permanent bond with a specific amino acid residue (e.g., cysteine or histidine) in a target protein.

-

Probing Biological Systems: As an alkylating agent, it can be used to selectively modify biomolecules to study their structure and function.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate precautions.

-

GHS Hazard Statements: H301 (Toxic if swallowed), H314 (Causes severe skin burns and eye damage), H335 (May cause respiratory irritation).[3][7][8]

-

Precautionary Statements: P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[7]

Handling Recommendations:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid inhalation, ingestion, and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This compound is a reactive and versatile chemical intermediate with significant potential in organic synthesis and medicinal chemistry. While a comprehensive set of experimental data for this specific compound is not yet available in the public domain, its properties and reactivity can be reliably inferred from its structure and comparison with analogous compounds. This guide provides a foundational understanding of its key characteristics, a practical synthetic approach, and an overview of its potential applications. As with any reactive chemical, adherence to strict safety protocols is paramount when handling and utilizing this compound in a research setting.

References

- 1. This compound|CAS 40124-27-4 [benchchem.com]

- 2. This compound ISO 9001:2015 REACH producer | China | Manufacturer | Shaanxi Dideu New Materials Co. Ltd [m.chemicalbook.com]

- 3. This compound | C10H20BrNO | CID 3016161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthonix, Inc > 40124-27-4 | this compound [synthonix.com]

- 5. This compound [aromalake.com]

- 6. This compound | SIELC Technologies [sielc.com]

- 7. echemi.com [echemi.com]

- 8. chemical-label.com [chemical-label.com]

A Technical Guide to 2-Bromo-N,N-dibutylacetamide: Structure, Properties, and Synthetic Utility

Introduction

2-Bromo-N,N-dibutylacetamide is a specialized organic compound recognized for its role as a versatile synthetic intermediate, particularly within the realms of medicinal chemistry and drug development.[1][] Its molecular architecture, featuring a reactive α-bromo electrophilic center and a sterically influential N,N-disubstituted amide, makes it a valuable building block for introducing specific alkyl chains and a carboxamide moiety into more complex molecules.[1] This guide provides an in-depth examination of its molecular structure, physicochemical properties, core reactivity, and practical synthetic applications, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Molecular Structure and Physicochemical Properties

A thorough understanding of a compound's structure and physical characteristics is fundamental to its effective application in research and development.

Molecular Identity

The unambiguous identification of this compound is established by its standardized chemical identifiers.

Caption: 2D Molecular Structure of this compound

Physicochemical Data

The key quantitative properties of this compound are summarized below. These parameters are critical for predicting its behavior in solvent systems, designing purification strategies, and ensuring safe handling.

| Property | Value | Source(s) |

| Molecular Weight | 250.18 g/mol | [3][4][5][6][8] |

| Exact Mass | 249.073 g/mol | [3][7] |

| Density | ~1.184 g/cm³ | [1][7] |

| Boiling Point | ~291.8 °C at 760 mmHg | [1][7] |

| Flash Point | ~130.3 °C | [7] |

| LogP (Octanol/Water) | 2.81 - 3.00 | [4][7] |

| SMILES | CCCCN(CCCC)C(=O)CBr | [3][5] |

Core Reactivity and Mechanistic Insights

The synthetic utility of this compound stems directly from the electrophilic nature of the α-carbon atom. The adjacent electron-withdrawing carbonyl group and the electronegative bromine atom polarize the C-Br bond, rendering the carbon susceptible to nucleophilic attack. This makes the compound an effective alkylating agent.[1]

Causality of Reactivity:

-

Electrophilic Center: The primary site of reaction is the carbon atom bonded to the bromine.

-

Leaving Group: The bromide ion (Br⁻) is an excellent leaving group, facilitating substitution reactions.

-

Nucleophilic Partners: It readily reacts with a wide range of nucleophiles, including primary and secondary amines, thiols, and alkoxides. This versatility is paramount in drug development for linking molecular fragments or for covalently modifying biological targets.[1] The formation of stable carbon-nitrogen and carbon-sulfur bonds is a cornerstone of synthesizing complex, pharmacologically active molecules.[1]

Synthetic Protocol: Preparation of this compound

The most direct and reliable method for synthesizing this compound is the acylation of dibutylamine with a bromoacetyl halide, such as bromoacetyl bromide or bromoacetyl chloride. The following protocol is a self-validating system grounded in established principles of amide bond formation.

Step-by-Step Methodology

-

Reactor Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add dibutylamine (1.0 eq) and an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Causality: Anhydrous conditions are critical to prevent the hydrolysis of the highly reactive bromoacetyl halide starting material.

-

-

Inert Atmosphere & Cooling: Purge the system with dry nitrogen and cool the reaction mixture to 0 °C using an ice-water bath.

-

Causality: An inert atmosphere prevents side reactions with atmospheric moisture. Cooling is essential to control the highly exothermic nature of the acylation reaction, minimizing the formation of byproducts.

-

-

Addition of Base: Add a non-nucleophilic tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.1 eq), to the solution.

-

Causality: The base acts as a scavenger for the hydrobromic acid (HBr) byproduct generated during the reaction. A non-nucleophilic base is chosen to ensure it does not compete with the dibutylamine in reacting with the electrophile.

-

-

Slow Addition of Electrophile: Dissolve bromoacetyl bromide (1.05 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled reaction mixture via the dropping funnel over 30-60 minutes.

-

Causality: Slow, controlled addition maintains the low temperature and prevents a runaway reaction, ensuring higher yield and purity.

-

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the dibutylamine starting material is consumed.

-

Aqueous Workup (Quenching & Extraction):

-

Cool the mixture again to 0 °C and quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with 1 M HCl, water, and finally, brine.

-

Causality: The workup is a multi-step purification. The bicarbonate solution neutralizes any remaining acid. The HCl wash removes the tertiary amine base and any unreacted dibutylamine by converting them into water-soluble ammonium salts. The brine wash removes bulk water from the organic layer.

-

-

Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude oil or solid by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to obtain the pure this compound.

Caption: General Workflow for the Synthesis of this compound

Analytical Characterization

Post-synthesis, the identity and purity of this compound must be confirmed. Standard techniques include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry. For purity assessment and quantitative analysis, High-Performance Liquid Chromatography (HPLC) is a robust method.

Example HPLC Protocol

Based on established methods, a reverse-phase (RP) HPLC analysis can be effectively employed.[4]

-

Column: C18 stationary phase (e.g., Newcrom R1).[4]

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile (MeCN) and water.[4]

-

Acid Modifier: A small amount of phosphoric acid or, for mass spectrometry compatibility, formic acid is added to the mobile phase to ensure sharp peak shapes.[4]

-

Detection: UV detection at an appropriate wavelength (e.g., 210 nm) where the amide chromophore absorbs.

This method is scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies.[4]

Safety and Handling

Scientific integrity demands a commitment to safety. This compound is a hazardous substance and must be handled with appropriate precautions.

-

GHS Hazard Statements:

-

Required Personal Protective Equipment (PPE):

-

Chemical-resistant gloves (e.g., nitrile).

-

Safety goggles and a face shield.

-

A laboratory coat.

-

-

Handling Procedures:

-

All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of vapors or dust.

-

Ensure an eyewash station and safety shower are immediately accessible.

-

Avoid contact with skin, eyes, and clothing.

-

Conclusion

This compound is a synthetically valuable reagent characterized by a molecular weight of 250.18 g/mol and a structure primed for nucleophilic substitution. Its role as an alkylating agent allows for the strategic construction of complex organic molecules, making it an important tool for researchers in drug discovery and development. Proper understanding of its properties, reactivity, and handling requirements is essential for its safe and effective utilization in the laboratory.

References

- 1. This compound|CAS 40124-27-4 [benchchem.com]

- 3. This compound | C10H20BrNO | CID 3016161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | SIELC Technologies [sielc.com]

- 5. Synthonix, Inc > 40124-27-4 | this compound [synthonix.com]

- 6. This compound [aromalake.com]

- 7. This compound ISO 9001:2015 REACH producer | China | Manufacturer | Shaanxi Dideu New Materials Co. Ltd [chemicalbook.com]

- 8. 2-BROMO-N,N-DIBUTYL-ACETAMIDE - [sigmaaldrich.com]

- 9. chemical-label.com [chemical-label.com]

An In-depth Technical Guide to the Solubility of 2-Bromo-N,N-dibutylacetamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-N,N-dibutylacetamide is a halogenated amide with potential applications in organic synthesis and as an intermediate in the development of novel pharmaceutical compounds. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in laboratory and industrial settings. Solubility dictates the choice of reaction media, purification methods such as crystallization, and the formulation of drug delivery systems. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound, empowering researchers to make informed decisions in their experimental designs. In the absence of extensive publicly available quantitative data, this document focuses on predicting solubility based on molecular properties and provides robust, step-by-step protocols for both qualitative and quantitative solubility determination.

Molecular Profile and Theoretical Solubility Prediction

A molecule's solubility is governed by the principle of "like dissolves like," where substances with similar polarities and intermolecular forces tend to be miscible. The molecular structure of this compound offers key insights into its expected solubility behavior.

Key Molecular Properties:

-

Molecular Formula: C₁₀H₂₀BrNO[1]

-

Molecular Weight: 250.18 g/mol [1]

-

Structure: The molecule possesses a polar amide group capable of acting as a hydrogen bond acceptor. However, the two bulky, nonpolar butyl groups and the bromoacetyl moiety contribute to its overall lipophilic character.

-

Predicted Lipophilicity (XLogP3-AA): 3[1]

The computed XLogP3-AA value of 3 indicates a significant preference for nonpolar environments over aqueous media.[1] Based on this, a predicted solubility profile can be established:

Predicted Solubility Profile:

-

High Solubility Expected in:

-

Chlorinated Solvents: Dichloromethane, chloroform. Their polarity is suitable to interact with the amide group while their organic nature accommodates the alkyl chains.

-

Ethers: Diethyl ether, tetrahydrofuran (THF). These can act as hydrogen bond acceptors, interacting favorably with the amide group.

-

Ketones: Acetone, methyl ethyl ketone. The polar carbonyl group in these solvents can interact with the solute.

-

-

Moderate Solubility Expected in:

-

Aromatic Hydrocarbons: Toluene, benzene. While nonpolar, they may offer some solubility due to van der Waals interactions.

-

Esters: Ethyl acetate. Offers a balance of polar and nonpolar characteristics.

-

-

Low to Negligible Solubility Expected in:

-

Alcohols: Methanol, ethanol. While polar, the strong hydrogen bonding network of alcohols may not be sufficiently disrupted by the largely nonpolar solute.

-

Nonpolar Alkanes: Hexane, heptane. These solvents are unlikely to effectively solvate the polar amide group.

-

Water: Due to the significant nonpolar character of the molecule, it is expected to be poorly soluble in water.

-

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling to minimize exposure.

Hazard Identification:

-

Toxic if swallowed. [1]

-

Causes severe skin burns and eye damage. [1]

-

May cause respiratory irritation. [1]

Precautionary Measures:

-

Work in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of dust, fumes, or vapors.

-

Prevent contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical attention.

-

Do not eat, drink, or smoke when handling this compound.

Qualitative Solubility Assessment

A preliminary qualitative assessment is a rapid and efficient method to screen for suitable solvents. This protocol provides a systematic approach to classifying the solubility of this compound.

Experimental Protocol:

-

Preparation: Label a series of small, dry test tubes or vials, one for each solvent to be tested.

-

Addition of Solute: Add approximately 10-20 mg of this compound to each labeled tube.

-

Addition of Solvent: Add 1 mL of the respective solvent to each tube.

-

Mixing: Securely cap the tubes and vortex or shake vigorously for 60 seconds.

-

Observation: Allow the samples to stand for at least 3 minutes and visually inspect for any undissolved solid.

-

Classification:

-

Soluble: No visible solid particles remain.

-

Partially Soluble: A significant portion of the solid has dissolved, but some undissolved particles are still visible.

-

Insoluble: The solid appears largely undissolved.

-

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption: "Qualitative Solubility Assessment Workflow"

Quantitative Solubility Determination

For applications requiring precise solubility data, a quantitative determination is essential. The saturation shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis is a widely accepted and reliable technique.

Experimental Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a pre-weighed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Record the exact weight of the compound added.

-

Add a known volume (e.g., 5 mL) of the selected organic solvent to the vial.

-

-

Equilibration:

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial on an orbital shaker or rotator in a constant temperature bath (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period, typically 24-48 hours, to ensure the solution is fully saturated.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed for at least 2 hours to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette. To avoid transferring any solid particles, it is highly recommended to use a syringe filter (e.g., 0.22 µm PTFE).

-

Dilute the filtered supernatant with the mobile phase to a concentration within the calibrated range of the HPLC method.

-

-

HPLC Analysis:

-

Analyze the diluted sample using a validated HPLC method. A reverse-phase HPLC method with a C18 column is suitable for this compound.[2]

-

Mobile Phase: A mixture of acetonitrile and water, with the potential addition of a small amount of phosphoric or formic acid for improved peak shape, is a common choice.[2]

-

Detection: UV detection is appropriate for this compound.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by plotting the peak area versus the concentration of the standard solutions.

-

Determine the concentration of the dissolved compound in the diluted supernatant from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express the solubility in desired units, such as mg/mL or mol/L.

-

dot graph TD { node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption: "Quantitative Solubility Determination Workflow"

Data Presentation

The experimentally determined solubility data should be recorded in a clear and organized manner to facilitate comparison and interpretation.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Observations |

| Dichloromethane | 25 | |||

| Toluene | 25 | |||

| Ethyl Acetate | 25 | |||

| Acetone | 25 | |||

| Ethanol | 25 | |||

| Hexane | 25 | |||

| Water | 25 |

References

Spectroscopic Profile of 2-Bromo-N,N-dibutylacetamide: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of 2-Bromo-N,N-dibutylacetamide (CAS No. 40124-27-4).[1] This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering both predicted spectroscopic data and the underlying principles for their interpretation. In the absence of publicly available experimental spectra, this guide leverages established spectroscopic principles and predictive methodologies to offer a robust analytical framework for this compound.

Introduction to this compound

This compound is a halogenated tertiary amide with the molecular formula C₁₀H₂₀BrNO and a molecular weight of 250.18 g/mol .[1] Its structure presents several key features for spectroscopic analysis: two n-butyl chains attached to a nitrogen atom, an amide carbonyl group, and a methylene group substituted with a bromine atom. These structural motifs give rise to characteristic signals in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), which are crucial for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Due to the rotational restriction around the C-N amide bond, the signals for the butyl groups may be broadened or even appear as distinct sets of resonances.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent atoms (oxygen, nitrogen, and bromine).

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| CH₃ (Butyl) | 0.9 - 1.0 | Triplet | 6H |

| CH₂ (Butyl, next to CH₃) | 1.2 - 1.4 | Sextet | 4H |

| CH₂ (Butyl, next to N) | 1.5 - 1.7 | Quintet | 4H |

| N-CH₂ (Butyl) | 3.2 - 3.4 | Triplet | 4H |

| Br-CH₂ | 3.9 - 4.1 | Singlet | 2H |

Interpretation of the ¹H NMR Spectrum:

-

The upfield region (0.9-1.7 ppm) will be characterized by the signals of the butyl chains. The terminal methyl groups (CH₃) are expected to appear as a triplet due to coupling with the adjacent methylene group. The two internal methylene groups of the butyl chains will present as complex multiplets (sextet and quintet).

-

The downfield region will contain the signals for the protons on the carbons directly attached to the heteroatoms. The methylene groups attached to the nitrogen (N-CH₂) are deshielded and will appear as a triplet around 3.2-3.4 ppm.

-

The most deshielded signal is predicted to be the singlet for the methylene group attached to the bromine atom (Br-CH₂) at approximately 3.9-4.1 ppm. The high electronegativity of bromine causes a significant downfield shift.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| CH₃ (Butyl) | ~14 |

| CH₂ (Butyl, next to CH₃) | ~20 |

| CH₂ (Butyl, next to N) | ~30 |

| N-CH₂ (Butyl) | ~48 |

| Br-CH₂ | ~35 |

| C=O (Amide) | ~168 |

Interpretation of the ¹³C NMR Spectrum:

-

The aliphatic region (~14-48 ppm) will show the signals for the butyl chains and the brominated methylene carbon. The terminal methyl carbons are the most shielded. The carbons closer to the electronegative nitrogen and bromine atoms will be shifted downfield.

-

The carbonyl carbon of the amide group (C=O) is expected to have the most downfield chemical shift, appearing around 168 ppm.

Experimental Protocol for NMR Spectroscopy

Sample Preparation: [2]

-

Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

Instrumental Parameters: [3][4]

-

Spectrometer: A 300 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Acquisition time: 2-4 seconds.

-

Relaxation delay: 1-5 seconds.

-

Number of scans: 8-16.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Acquisition time: 1-2 seconds.

-

Relaxation delay: 2-5 seconds.

-

Number of scans: 1024 or more, depending on the sample concentration.

-

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Predicted IR Spectrum

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aliphatic) | 2850-2960 | Strong |

| C=O stretch (amide) | 1630-1680 | Strong |

| C-N stretch | 1400-1450 | Medium |

| C-Br stretch | 500-600 | Medium-Strong |

Interpretation of the IR Spectrum:

-

The most prominent absorption band is expected to be the strong C=O stretch of the tertiary amide group, typically appearing in the range of 1630-1680 cm⁻¹.

-

The aliphatic C-H stretching vibrations of the butyl groups will be observed as strong bands between 2850 and 2960 cm⁻¹.

-

A medium intensity band corresponding to the C-N stretch should be present around 1400-1450 cm⁻¹.

-

The C-Br stretching vibration is expected in the fingerprint region, between 500 and 600 cm⁻¹.

Experimental Protocol for IR Spectroscopy

For a liquid sample like this compound, the Attenuated Total Reflectance (ATR) or thin-film method can be used.[5][6][7]

ATR-FTIR:

-

Ensure the ATR crystal is clean.

-

Place a small drop of the neat liquid sample directly onto the crystal.

-

Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Clean the crystal thoroughly with an appropriate solvent after the measurement.

Thin-Film Method:

-

Place a drop of the liquid sample on a salt plate (e.g., NaCl or KBr).

-

Gently place a second salt plate on top to create a thin film.

-

Mount the plates in the spectrometer's sample holder and acquire the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation. For this compound, Electron Ionization (EI) is a suitable technique.[8][9]

Predicted Mass Spectrum (Electron Ionization)

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z 249 and 251 with an approximate 1:1 ratio, which is characteristic of the presence of a single bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br).

-

Key Fragmentation Pathways:

-

α-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amides. This would lead to the loss of a propyl radical (•C₃H₇) from one of the butyl chains, resulting in a fragment at m/z 206/208.

-

McLafferty Rearrangement: Although less common in tertiary amides, a McLafferty-type rearrangement could lead to the loss of butene (C₄H₈), resulting in a fragment at m/z 193/195.

-

Loss of Bromine: Cleavage of the C-Br bond would result in a fragment at m/z 170.

-

Cleavage of the Butyl Chain: Loss of a butyl radical (•C₄H₉) would give a fragment at m/z 192/194.

-

Experimental Protocol for Mass Spectrometry

Sample Introduction:

-

The sample can be introduced directly via a heated probe or, if coupled with gas chromatography (GC-MS), through the GC column. The sample must be volatile and thermally stable for GC-MS analysis.[10]

Instrumental Parameters (EI-MS): [8][9]

-

Ionization Energy: Standard 70 eV.

-

Source Temperature: 150-250 °C.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector.

-

Detector: Electron multiplier.

Visualizations

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Key Fragmentation Pathways in Mass Spectrometry

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of this compound. The presented data and interpretations, grounded in fundamental spectroscopic principles, serve as a valuable resource for the identification and characterization of this compound in a research and development setting. The included experimental protocols offer practical guidance for obtaining high-quality spectroscopic data.

References

- 1. This compound | SIELC Technologies [sielc.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. books.rsc.org [books.rsc.org]

- 4. sites.bu.edu [sites.bu.edu]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. researchgate.net [researchgate.net]

- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Bromo-N,N-dibutylacetamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides an in-depth examination of the safety protocols and handling precautions for 2-Bromo-N,N-dibutylacetamide (CAS No. 5468-83-7), a reactive intermediate valuable in synthetic chemistry and pharmaceutical research. The following information is synthesized from authoritative safety data sheets and chemical databases to ensure a comprehensive understanding of the risks and the implementation of robust safety measures. The causality behind each recommendation is explained to empower researchers with the knowledge to work safely and effectively.

Understanding the Hazard Profile: A Multi-faceted Threat

This compound is a compound that demands respect. Its hazard profile is not singular but presents a triad of risks: acute toxicity upon ingestion, severe corrosive effects on skin and eyes, and irritation to the respiratory system.[1][2][3] A thorough understanding of these hazards is the bedrock of safe handling.

GHS Classification and Hazard Statements

The Globally Harmonized System (GHS) provides a clear and concise summary of the chemical's dangers.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |

| Specific Target Organ Toxicity | 3 | H335: May cause respiratory irritation |

Source: ECHA C&L Inventory[1][2]

The "Danger" signal word associated with this compound underscores the severity of these hazards.[2] The causality is rooted in its chemical structure. The alpha-bromo substitution makes the acetyl group a potent alkylating agent, capable of reacting with biological nucleophiles, leading to cellular damage. The dibutylamino group, while influencing solubility and reactivity, does not mitigate the inherent dangers of the bromoacetyl moiety.

Proactive Defense: Engineering Controls and Personal Protective Equipment (PPE)

Given the significant hazards, a multi-layered approach to exposure control is non-negotiable. This begins with engineering controls and is supplemented by rigorous use of personal protective equipment.

The Primacy of Engineering Controls

All manipulations of this compound, including weighing, transferring, and reaction setup, must be conducted within a certified chemical fume hood.[4][5][6] This is the primary barrier to prevent inhalation of vapors or aerosols, which can cause respiratory irritation.[2] The fume hood's consistent airflow is critical to maintaining a safe breathing zone for the operator. Furthermore, an eyewash station and safety shower must be readily accessible and tested regularly.[5][6]

Personal Protective Equipment: The Last Line of Defense

The selection of appropriate PPE is crucial to prevent dermal and ocular exposure.

| PPE Category | Specification | Rationale |

| Eye/Face Protection | Chemical safety goggles with side-shields or a full-face shield.[4][6] | Protects against splashes that can cause severe eye damage.[2] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[6] | Prevents skin contact that leads to severe burns.[2] Gloves must be inspected before each use and changed immediately if contaminated. |

| Skin and Body Protection | A laboratory coat is mandatory. For larger quantities or tasks with a higher splash risk, consider additional chemical-resistant aprons or suits.[6] | Protects skin from accidental contact. |

| Respiratory Protection | Typically not required when working in a functional fume hood. If a fume hood is unavailable or in the event of a large spill, a NIOSH/MSHA-approved respirator with appropriate cartridges should be used.[6] | Prevents inhalation of respiratory irritants.[2] |

The Workflow of Safety: Handling, Storage, and Waste Disposal

A systematic approach to the entire lifecycle of the chemical in the laboratory is essential for minimizing risk.

Safe Handling Protocols

-

Preparation : Before handling, review the Safety Data Sheet (SDS) and ensure all necessary PPE is donned correctly.

-

Aliquotting : When transferring the chemical, use non-sparking tools and minimize the creation of dust or aerosols.[2]

-

Reaction Setup : All additions and manipulations should be performed in a fume hood. Avoid direct contact with skin, eyes, and clothing.[4]

-

Post-Handling : Thoroughly wash hands and any exposed skin after handling, even if gloves were worn.[4] Do not eat, drink, or smoke in the laboratory.[4]

Storage with Foresight

Proper storage is critical to maintaining the stability of this compound and preventing accidental exposure.

-

Location : Store in a tightly closed container in a dry, cool, and well-ventilated area.[2][5]

-

Segregation : Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[7]

-

Security : The storage area should be locked to restrict access to authorized personnel only.[2][5]

Responsible Disposal

All waste containing this compound must be treated as hazardous.

-

Containment : Collect waste in a suitable, labeled, and closed container.

-

Procedure : Dispose of the waste through a licensed professional waste disposal service, following all local, state, and federal regulations.[2][5] Do not allow the chemical to enter drains or the environment.[2]

Reacting to the Unexpected: Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical to mitigating harm.

First Aid Measures

| Exposure Route | Action |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][4][5] |

| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[4][5] |

| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][4] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Get emergency medical help immediately.[2][4] |

Accidental Release Measures

-

Evacuate : Evacuate personnel from the spill area.

-

Ventilate : Ensure adequate ventilation, if safe to do so.

-

Contain : Prevent further leakage or spillage.

-

Absorb : For small spills, absorb with an inert material (e.g., sand, silica gel, acid binder) and place in a suitable container for disposal.[4]

-

Clean : Clean the spill area thoroughly.

-

PPE : Wear appropriate personal protective equipment during the entire cleanup process.[2]

Visualizing the Safety Workflow

The following diagram illustrates the logical flow of a risk assessment and handling procedure for this compound.

Caption: Risk Assessment and Safe Handling Workflow for this compound.

Conclusion

This compound is a valuable reagent that can be used safely when its hazards are understood and respected. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to strict handling and disposal protocols, researchers can mitigate the risks and conduct their work with confidence. This guide serves as a foundational resource, but it is imperative that all users consult the most current Safety Data Sheet and their institution's specific safety policies before commencing any work.

References

- 1. This compound | C10H20BrNO | CID 3016161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. chemical-label.com [chemical-label.com]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. fishersci.com [fishersci.com]

- 6. benchchem.com [benchchem.com]

- 7. fishersci.com [fishersci.com]

2-Bromo-N,N-dibutylacetamide stability and storage conditions

An In-Depth Technical Guide to the Stability and Storage of 2-Bromo-N,N-dibutylacetamide

Introduction

This compound (CAS No. 40124-27-4) is a valuable synthetic intermediate in organic chemistry and drug development.[1][2] As an α-haloamide, its utility is derived from its inherent reactivity, which allows for the facile introduction of functional groups via nucleophilic substitution.[3][4] However, this same reactivity makes the compound susceptible to degradation if not handled and stored correctly. This guide provides a comprehensive overview of the chemical principles governing the stability of this compound, details its primary degradation pathways, and outlines field-proven protocols for its storage and handling to ensure its integrity for research and development applications.

Physicochemical Properties

A foundational understanding of the compound's physical properties is essential for its proper handling. Key data are summarized below.

| Property | Value | Source |

| CAS Number | 40124-27-4 | [1][2] |

| Molecular Formula | C₁₀H₂₀BrNO | [1][5] |

| Molecular Weight | 250.18 g/mol | [1] |

| Boiling Point | 291.8°C at 760 mmHg | [5] |

| Density | 1.184 g/cm³ | [5] |

| Appearance | Data not consistently available; related compounds are often solids. | [6] |

| IUPAC Name | This compound | [1] |

Core Chemical Principles of Stability

The stability of this compound is dictated by the electronic interplay between the bromine atom, the carbonyl group, and the amide nitrogen.

-

The α-Bromo Group: The bromine atom is highly electronegative, creating a strong dipole moment along the C-Br bond. This renders the α-carbon electron-deficient and thus highly electrophilic. This electrophilicity is the primary driver of the compound's reactivity, making it an excellent substrate for Sₙ2 reactions.[3][7]

-

Influence of the Amide Group: The adjacent amide's carbonyl group further withdraws electron density from the α-carbon, enhancing its susceptibility to nucleophilic attack.[7] This structural feature significantly increases the rate of Sₙ2 reactions compared to corresponding alkyl bromides.[3] Consequently, the C-Br bond is the most labile site and the focal point of potential degradation.

Primary Degradation Pathways

Understanding the mechanisms by which this compound degrades is critical for developing effective stabilization strategies. The primary routes of degradation are nucleophilic substitution and thermal decomposition.

Hydrolysis

The most common degradation pathway in a laboratory setting is hydrolysis from atmospheric or residual moisture. Water, acting as a nucleophile, attacks the electrophilic α-carbon, displacing the bromide ion. This reaction yields α-hydroxy-N,N-dibutylacetamide and hydrobromic acid (HBr). The generated HBr can further catalyze the degradation of the remaining material.

References

- 1. This compound | C10H20BrNO | CID 3016161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthonix, Inc > 40124-27-4 | this compound [synthonix.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. The Fascinating Chemistry of α‐Haloamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound ISO 9001:2015 REACH producer | China | Manufacturer | Shaanxi Dideu New Materials Co. Ltd [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. fiveable.me [fiveable.me]

A Senior Application Scientist's Guide to Sourcing and Utilizing 2-Bromo-N,N-dibutylacetamide for Drug Development

For researchers, scientists, and drug development professionals, the integrity of starting materials is paramount to the success of any synthetic endeavor. This guide provides an in-depth technical overview of 2-Bromo-N,N-dibutylacetamide (CAS No. 40124-27-4), a key building block in medicinal chemistry. We will explore its commercial landscape, critical quality control parameters, and its application in the synthesis of bioactive molecules, offering field-proven insights to ensure the reliability and reproducibility of your research.

Understanding this compound: A Versatile Alkylating Agent

This compound is a valuable reagent characterized by its bromoacetyl group, which renders it an effective electrophile for alkylating various nucleophiles. This reactivity is central to its utility in constructing carbon-nitrogen and carbon-sulfur bonds within complex molecular architectures. Its N,N-dibutyl groups confer lipophilicity, which can be advantageous for solubility in organic solvents and for modulating the pharmacokinetic properties of target molecules.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₀BrNO | PubChem |

| Molecular Weight | 250.18 g/mol | PubChem[1] |

| CAS Number | 40124-27-4 | PubChem[1] |

| Appearance | Typically a liquid | Inferred from properties |

| Boiling Point | ~291.8 °C at 760 mmHg | ChemicalBook |

| Density | ~1.184 g/cm³ | ChemicalBook[2] |

The Commercial Landscape: Identifying Reputable Suppliers

A multitude of chemical suppliers offer this compound, ranging from large, well-established manufacturers to smaller, specialized chemical synthesis companies. The choice of supplier should be guided by a thorough evaluation of their documentation, quality control procedures, and customer support.

Notable Commercial Suppliers:

-

Large Chemical Suppliers: Companies like Sigma-Aldrich (Merck) often list this compound in their catalogs. While they offer a wide range of products, it's important to note that for some specialized chemicals, they may act as distributors and the primary manufacturer might not be immediately apparent. For certain research-grade products, they may not perform their own analytical testing and the buyer assumes responsibility for confirming identity and purity.[3]

-

Chemical Marketplaces: Platforms like ChemicalBook and Echemi aggregate listings from various suppliers, providing a convenient way to compare offerings.[5]

The following diagram illustrates a recommended workflow for selecting a suitable commercial supplier:

Caption: A workflow for the selection and qualification of a commercial supplier for this compound.

The Cornerstone of Trustworthiness: A Self-Validating System for Quality Control

The adage "garbage in, garbage out" is particularly resonant in chemical synthesis. A robust, self-validating system for quality control is not merely a recommendation but a necessity. This begins with a thorough examination of the supplier's Certificate of Analysis (CoA) and is followed by in-house verification.

Deconstructing the Certificate of Analysis

A comprehensive CoA should provide more than just a purity value. It should detail the analytical methodology used to arrive at that value and, ideally, list any identified impurities.

A Hypothetical, Yet Representative, Certificate of Analysis:

| Parameter | Specification | Result | Method |

| Appearance | Colorless to pale yellow liquid | Conforms | Visual |

| Identity | Conforms to structure | Conforms | ¹H NMR |

| Assay (Purity) | ≥ 98.0% | 98.7% | HPLC |

| Water Content | ≤ 0.5% | 0.12% | Karl Fischer |

| Residual Solvents | To be reported | Dichloromethane: 0.05% | GC-HS |

| Largest Single Impurity | ≤ 0.5% | 0.3% (at RRT 1.2) | HPLC |

In-House Verification: An Experimental Protocol

Independent verification of the material's identity and purity is a critical step. High-Performance Liquid Chromatography (HPLC) is a powerful and commonly used technique for this purpose.

Experimental Protocol: HPLC Purity Analysis

This protocol is based on a reverse-phase HPLC method described by SIELC Technologies.[6]

-

Column: Newcrom R1 or equivalent C18 column (e.g., 4.6 x 150 mm, 5 µm).

-